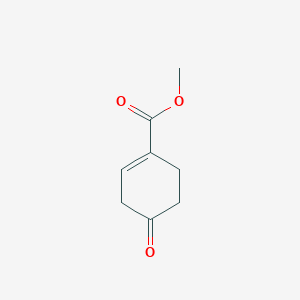
Methyl 4-oxocyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-oxocyclohexene-1-carboxylate is an organic compound with the molecular formula C9H10O3 It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hagemann’s Approach: This method involves the reaction of methylene iodide and two equivalents of ethyl acetoacetate in the presence of sodium methoxide to form the diethyl ester of 2,4-diacetyl pentane.
Knoevenagel’s Approach: Emil Knoevenagel described a modified procedure using formaldehyde and two equivalents of ethyl acetoacetate, which undergo condensation in the presence of a catalytic amount of piperidine.
Newman and Lloyd Approach: This method involves a Diels-Alder reaction between 2-methoxy-1,3-butadiene and ethyl-2-butynoate to generate a precursor, which is then hydrolyzed to obtain the ester.
Mannich and Forneau Approach: This involves the reaction of methyl vinyl ketone, ethyl acetoacetate, and diethyl-methyl-(3-oxo-butyl)-ammonium iodide to form a cyclic aldol product.
Industrial Production Methods
Industrial production methods for methyl 4-oxocyclohex-1-enecarboxylate typically involve large-scale adaptations of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products
Oxidation: Carboxylic acids, diketones.
Reduction: Alcohols, diols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
Methyl 4-oxocyclohexene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of various natural products, including sterols, trisporic acids, and terpenoids.
Pharmaceuticals: The compound is explored for its potential in drug development, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific chemical properties.
Biological Studies: The compound is studied for its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of methyl 4-oxocyclohex-1-enecarboxylate involves its reactivity as a ketone and ester. The ketone group can undergo nucleophilic addition reactions, while the ester group can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which activates the ketone for nucleophilic attack .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-methyl-4-oxocyclohex-2-enecarboxylate:
Methyl 4-oxocyclohex-2-enecarboxylate: This compound differs by the position of the double bond in the cyclohexene ring.
Uniqueness
Methyl 4-oxocyclohexene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct reactivity and chemical properties. Its combination of a ketone and ester group in a cyclohexene ring makes it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C8H10O3 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
methyl 4-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2H,3-5H2,1H3 |
InChI-Schlüssel |
MPXHGMFNVXPWFF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CCC(=O)CC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
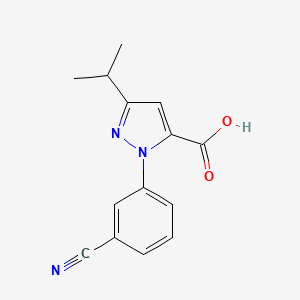
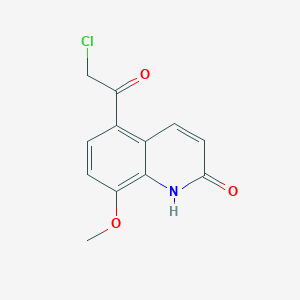
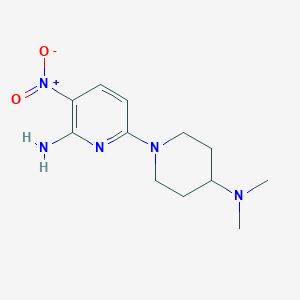
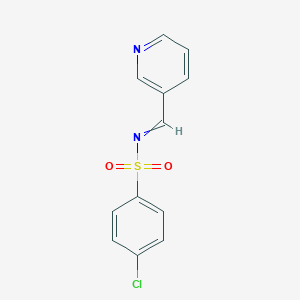
![N-{4-[(3-Chloropropyl)sulfanyl]phenyl}acetamide](/img/structure/B8638102.png)
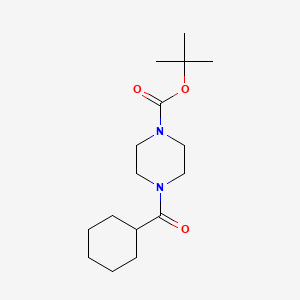
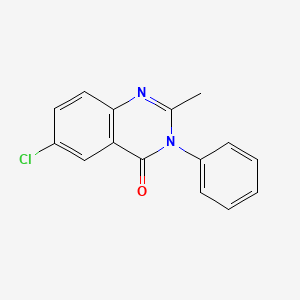
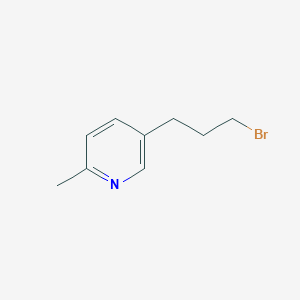
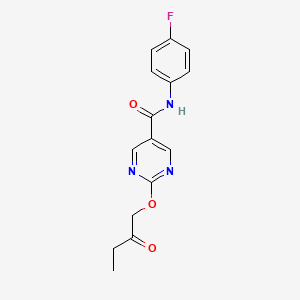
![3-[(Chloromethoxy)methyl]-1,2,5-thiadiazole](/img/structure/B8638119.png)
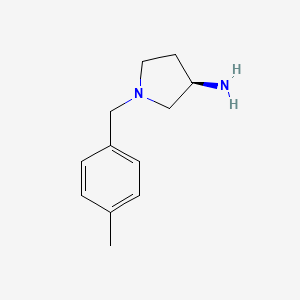
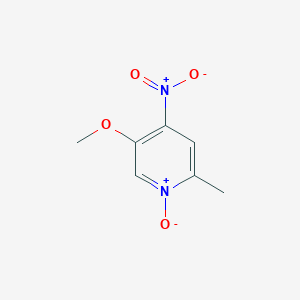
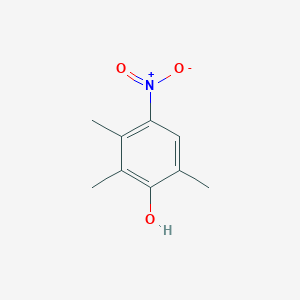
![3,6-Dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B8638154.png)
